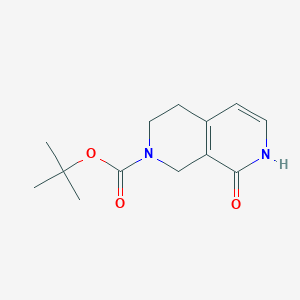
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 5-bromo-2-methoxybenzyl group attached to the azetidine ring via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride
Substitution: Sodium azide or thiourea in polar aprotic solvents
Major Products
Oxidation: 3-((5-Formyl-2-methoxybenzyl)oxy)azetidine or 3-((5-Carboxy-2-methoxybenzyl)oxy)azetidine
Reduction: 3-((2-Methoxybenzyl)oxy)azetidine
Substitution: 3-((5-Azido-2-methoxybenzyl)oxy)azetidine or 3-((5-Mercapto-2-methoxybenzyl)oxy)azetidine
科学的研究の応用
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
作用機序
The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups may play a role in binding to these targets, potentially leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
- 3-((5-Chloro-2-methoxybenzyl)oxy)azetidine
- 3-((5-Methoxybenzyl)oxy)azetidine
Uniqueness
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is unique due to the presence of the bromine atom at the 5-position of the benzyl group, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds, such as those with chlorine or hydrogen atoms at the same position, which may exhibit different chemical and biological properties.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
3-[(5-bromo-2-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)4-8(11)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
InChIキー |
NDPAJGMXSCOKAV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


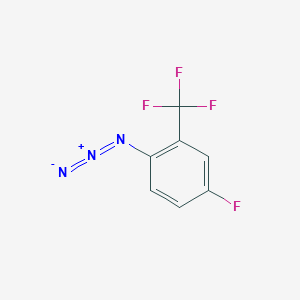
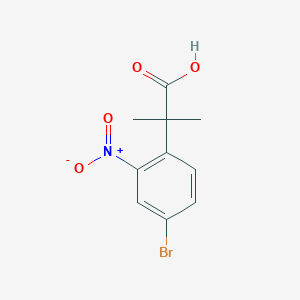
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
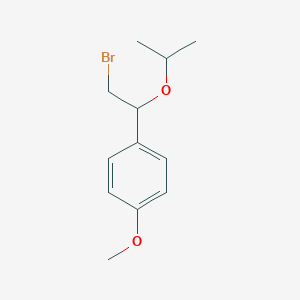
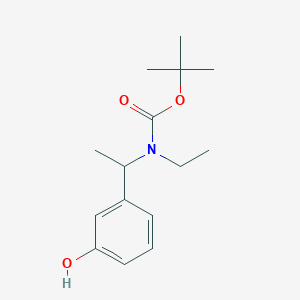

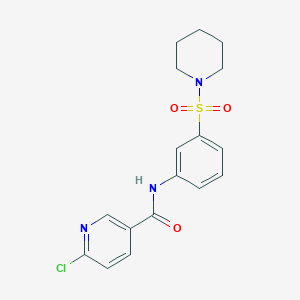
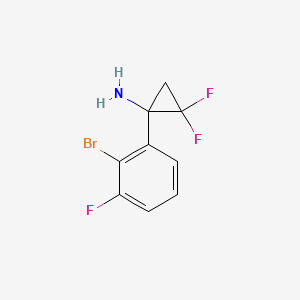
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)

